EST73502

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1838622-25-5 |

|---|---|

Fórmula molecular |

C19H26F2N2O2 |

Peso molecular |

352.4 g/mol |

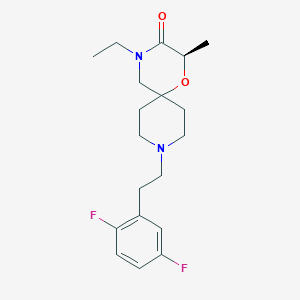

Nombre IUPAC |

(2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |

InChI |

InChI=1S/C19H26F2N2O2/c1-3-23-13-19(25-14(2)18(23)24)7-10-22(11-8-19)9-6-15-12-16(20)4-5-17(15)21/h4-5,12,14H,3,6-11,13H2,1-2H3/t14-/m1/s1 |

Clave InChI |

KALIKXMQWFLZKB-CQSZACIVSA-N |

SMILES isomérico |

CCN1CC2(CCN(CC2)CCC3=C(C=CC(=C3)F)F)O[C@@H](C1=O)C |

SMILES canónico |

CCN1CC2(CCN(CC2)CCC3=C(C=CC(=C3)F)F)OC(C1=O)C |

Origen del producto |

United States |

Foundational & Exploratory

The Dual-Target Mechanism of EST73502: A Technical Guide to a Novel Analgesic Candidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

EST73502, also known as WLB-73502, is an orally active, blood-brain barrier penetrant clinical candidate for the treatment of pain.[1] It represents a novel approach to analgesia by simultaneously targeting two distinct proteins involved in pain modulation: the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[1][2] This dual mechanism of action aims to provide potent pain relief comparable to traditional opioids while mitigating some of their most significant adverse effects.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: A Bivalent Approach to Pain Management

This compound's pharmacological profile is characterized by two key activities:

-

μ-Opioid Receptor (MOR) Partial Agonism: this compound acts as a partial agonist at the MOR.[5] This means it binds to and activates the receptor, but with lower intrinsic efficacy compared to full agonists like morphine or oxycodone.[2] This partial agonism is crucial for its analgesic effects. Notably, this compound demonstrates biased agonism, preferentially activating the G-protein signaling pathway over the β-arrestin-2 recruitment pathway.[2][4] The lack of significant β-arrestin-2 recruitment is hypothesized to contribute to a reduced side-effect profile, particularly concerning opioid-induced adverse events like respiratory depression and gastrointestinal transit inhibition.[3][4]

-

Sigma-1 Receptor (σ1R) Antagonism: Concurrently, this compound is an antagonist at the σ1R.[5] The σ1R is a unique intracellular chaperone protein implicated in the modulation of various neurotransmitter systems and the sensitization of pain pathways.[6] By blocking the σ1R, this compound is thought to counteract the pronociceptive (pain-promoting) state and may contribute to its efficacy in neuropathic pain models where traditional opioids can be less effective.[2]

This dual-target engagement is designed to produce a synergistic analgesic effect, where the MOR agonism provides pain relief and the σ1R antagonism potentially enhances this effect and confers a favorable safety profile.[6]

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data that define the pharmacological activity of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Ki (nM) |

| μ-Opioid Receptor (MOR) | This compound | 64[7] |

| Sigma-1 Receptor (σ1R) | This compound | 118[7] |

Table 2: In Vivo Analgesic Efficacy of this compound

| Pain Model | Species | Route of Administration | ED50 | Maximum Effect |

| Paw Pressure Test (Acute Nociceptive Pain) | CD1 Male Mice | Oral (p.o.) | 14 mg/kg[7] | 64%[7] |

| Partial Sciatic Nerve Ligation (PSNL) (Neuropathic Pain) | Male CD1 Mice | Intraperitoneal (i.p.) | ~5 mg/kg | 56%[7] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are typically performed. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to EST73502: A Novel Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist

Introduction

This compound is a novel, orally active, and blood-brain barrier-penetrant small molecule that acts as a dual agonist at the μ-opioid receptor (MOR) and antagonist at the σ1 receptor (σ1R).[1][2] This unique pharmacological profile positions this compound as a promising clinical candidate for the treatment of pain, with the potential for an improved safety profile compared to traditional opioid analgesics.[1][3] Preclinical studies have demonstrated its potent antinociceptive activity in various animal models of acute and chronic pain.[1] Notably, this compound appears to produce less of the undesirable side effects commonly associated with opioid use, such as inhibition of intestinal transit and respiratory depression.[1][4]

This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailed experimental protocols for its characterization, and a visualization of its proposed signaling pathways.

Data Presentation

In Vitro Pharmacology

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Receptor Binding Affinity of this compound [2][5]

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |

| μ-Opioid Receptor (MOR) | [3H]-DAMGO | Guinea Pig Brain Membranes | 64 |

| σ1 Receptor (σ1R) | [3H]-(+)-pentazocine | Guinea Pig Brain Membranes | 118 |

Table 2: In Vitro Functional Activity of this compound

| Assay | Receptor | Cell Line | Parameter | Value |

| GTPγS Binding | μ-Opioid Receptor (MOR) | CHO-hMOR | Partial Agonist | - |

| β-arrestin-2 Recruitment | μ-Opioid Receptor (MOR) | U2OS-hMOR-βarr2 | No/Insignificant Recruitment | - |

| cAMP Accumulation | μ-Opioid Receptor (MOR) | HEK293-hMOR | Inhibition of forskolin-stimulated cAMP | - |

Table 3: Safety Pharmacology Profile of this compound [6]

| Assay | Target | Result |

| hERG Patch Clamp | hERG Potassium Channel | Low potential for inhibition |

| CYP450 Inhibition Panel | CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Low potential for inhibition, except for time-dependent inhibition of CYP2D6 |

| CYP450 Induction Panel | CYP1A2, CYP2B6, CYP3A4 | No induction potential for CYP1A2 and CYP3A4; CYP2B6 induced at high concentrations |

In Vivo Pharmacology

The following table summarizes the in vivo efficacy of this compound in rodent models of pain.

Table 4: In Vivo Antinociceptive Efficacy of this compound [1][2]

| Animal Model | Species | Route of Administration | Endpoint | ED50 |

| Paw Pressure Test (Acute Pain) | CD1 Male Mice | Oral (p.o.) | Analgesia | 14 mg/kg |

| Partial Sciatic Nerve Ligation (Neuropathic Pain) | CD1 Male Mice | Intraperitoneal (i.p.) | Attenuation of mechanical allodynia | ~5 mg/kg |

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid and σ1 receptors.

-

Protocol for MOR Binding ([3H]-DAMGO):

-

Prepare cell membranes from guinea pig brains.

-

In a 96-well plate, add assay buffer (50 mM Tris-HCl, pH 7.4), membrane homogenate, and varying concentrations of this compound.

-

Add the radioligand [3H]-DAMGO at a concentration near its Kd.

-

For non-specific binding, use a high concentration of naloxone.

-

Incubate at room temperature for 60-120 minutes.

-

Harvest the membranes by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.

-

Quantify radioactivity using a scintillation counter.

-

Calculate the IC50 value and convert it to Ki using the Cheng-Prusoff equation.[7]

-

-

Protocol for σ1R Binding ([3H]-(+)-pentazocine):

-

Follow a similar procedure as the MOR binding assay, using guinea pig brain membranes.

-

Use [3H]-(+)-pentazocine as the radioligand.[8]

-

For non-specific binding, use a high concentration of haloperidol.

-

2. GTPγS Binding Assay

-

Objective: To assess the functional activity (agonist/antagonist) of this compound at the μ-opioid receptor.

-

Protocol:

-

Prepare membranes from cells expressing the human μ-opioid receptor (e.g., CHO-hMOR).

-

In a 96-well plate, add assay buffer, GDP, membrane suspension, and varying concentrations of this compound.

-

Pre-incubate at 30°C for 15-30 minutes.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Quantify bound [35S]GTPγS using a scintillation counter.

-

Plot the data to determine EC50 and Emax values.[9]

-

3. cAMP Accumulation Assay

-

Objective: To measure the effect of this compound on adenylyl cyclase activity via the μ-opioid receptor.

-

Protocol:

-

Plate cells expressing the human μ-opioid receptor (e.g., HEK293-hMOR) in a 96- or 384-well plate.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX).

-

Add varying concentrations of this compound.

-

Stimulate the cells with forskolin (B1673556) to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).[10]

-

4. hERG Patch Clamp Assay

-

Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of cardiac risk.

-

Protocol:

-

Use a whole-cell patch-clamp technique on a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).

-

Establish a stable baseline current.

-

Perfuse the cells with increasing concentrations of this compound.

-

Record the hERG current at each concentration.

-

5. CYP450 Inhibition Assay

-

Objective: To assess the potential of this compound to inhibit major cytochrome P450 enzymes.

-

Protocol:

-

Use human liver microsomes as the enzyme source.

-

Incubate the microsomes with a specific fluorogenic substrate for each CYP isoform (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) in the presence of varying concentrations of this compound.

-

Initiate the reaction by adding an NADPH regenerating system.

-

Measure the formation of the fluorescent metabolite over time.

-

In Vivo Assays

1. Paw Pressure Test (Randall-Selitto Test)

-

Objective: To evaluate the antinociceptive effect of this compound in a model of acute mechanical pain.

-

Protocol:

-

Use male CD1 mice.

-

Administer this compound orally (p.o.) at various doses.

-

At a predetermined time after administration, apply a linearly increasing mechanical force to the dorsal surface of the mouse's hind paw using a paw pressure transducer.

-

Record the pressure at which the mouse withdraws its paw (paw withdrawal threshold).

-

Calculate the percentage of the maximum possible effect (%MPE) and determine the ED50 value.

-

2. Partial Sciatic Nerve Ligation (PSNL) Model

-

Objective: To assess the efficacy of this compound in a model of neuropathic pain.

-

Protocol:

-

Anesthetize male CD1 mice.

-

Make an incision on the thigh to expose the sciatic nerve.

-

Tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with a suture.

-

Close the incision.

-

Allow the animals to recover and develop mechanical allodynia (typically over several days).

-

Administer this compound intraperitoneally (i.p.) and measure the paw withdrawal threshold to a non-noxious mechanical stimulus (e.g., von Frey filaments) at various time points.

-

Mandatory Visualization

Caption: Proposed signaling pathway of this compound.

Caption: General experimental workflow for this compound characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preliminary in vitro approach to evaluate the drug-drug interaction potential of this compound, a dual µ-opioid receptor partial agonist and σ1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 11. sophion.com [sophion.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

An In-Depth Technical Guide to EST73502: A Novel Dual Mu-Opioid Receptor Agonist and Sigma-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EST73502 is a promising clinical candidate for the treatment of pain, exhibiting a unique dual mechanism of action as a mu-opioid receptor (MOR) agonist and a sigma-1 receptor (σ1R) antagonist.[1][2][3] This synergistic approach aims to provide potent analgesia comparable to traditional opioids like oxycodone, while mitigating common adverse effects such as respiratory depression, constipation, and the development of tolerance and dependence.[1][2][3] Preclinical studies have demonstrated the potent analgesic activity of this compound in various models of acute and chronic pain.[1][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, mechanism of action, preclinical data, and detailed experimental methodologies.

Core Pharmacological Profile

This compound is a selective, orally active, and blood-brain barrier penetrant compound.[5] Its dual activity is characterized by its binding affinities and functional modulation of both the mu-opioid and sigma-1 receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

| Target | Parameter | Value | Species | Assay Type |

| Mu-Opioid Receptor (MOR) | Ki | 64 nM | Human | Radioligand Binding Assay |

| Sigma-1 Receptor (σ1R) | Ki | 118 nM | Human | Radioligand Binding Assay |

| Mu-Opioid Receptor (MOR) | Functional Activity | Agonist | - | cAMP Assay |

| Sigma-1 Receptor (σ1R) | Functional Activity | Antagonist | - | - |

Ki: Inhibitory constant, a measure of binding affinity.

Table 2: In Vivo Analgesic Efficacy of this compound

| Pain Model | Parameter | Value | Species | Route of Administration |

| Paw Pressure Test (Acute Pain) | ED50 | 14 mg/kg | Mouse | Oral (p.o.) |

| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Effective Dose | 5 mg/kg | Mouse | Intraperitoneal (i.p.) |

ED50: The dose that produces 50% of the maximum effect.

Mechanism of Action: A Dual Approach to Analgesia

The therapeutic potential of this compound lies in its simultaneous engagement of two distinct pathways involved in pain modulation.

Mu-Opioid Receptor (MOR) Agonism

As an agonist at the MOR, a G-protein coupled receptor (GPCR), this compound mimics the action of endogenous opioids. Upon binding, it activates the inhibitory G-protein (Gαi/o) signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activation of MORs also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, which hyperpolarizes neurons and reduces neuronal excitability and neurotransmitter release, ultimately dampening the transmission of pain signals.

Sigma-1 Receptor (σ1R) Antagonism

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various signaling pathways and cellular processes, including the sensitization of nociceptive neurons. By acting as an antagonist, this compound inhibits the activity of the σ1R. This antagonism is thought to counteract the pronociceptive (pain-promoting) effects that can be mediated by σ1R activation, particularly in chronic pain states. Furthermore, σ1R antagonism has been shown to potentiate the analgesic effects of MOR agonists, suggesting a synergistic interaction that may contribute to the enhanced therapeutic profile of this compound.

Signaling Pathway Diagrams

Caption: Mu-Opioid Receptor (MOR) Agonist Signaling Pathway of this compound.

References

WLB-73502: A Technical Whitepaper on a Novel Dual-Target Analgesic

For Researchers, Scientists, and Drug Development Professionals

Abstract

WLB-73502, also known as EST73502, is a novel chemical entity with a unique dual mechanism of action, positioning it as a promising candidate for the treatment of pain. It functions as a partial agonist of the μ-opioid receptor (MOR) and an antagonist of the sigma-1 receptor (σ1R). This dual activity is hypothesized to provide potent analgesia with a potentially improved safety profile compared to traditional opioid analgesics. This document provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental findings related to WLB-73502.

Chemical Structure and Properties

WLB-73502 is a synthetic small molecule with the chemical name (R)-9-(2,5-difluorophenethyl)-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₂₆F₂N₂O₂ |

| Molecular Weight | 352.42 g/mol |

| SMILES | CCN1CC2(CCN(CCc3cc(ccc3F)F)CC2)O--INVALID-LINK--C1=O |

| InChIKey | KALIKXMQWFLZKB-CQSZACIVSA-N |

Mechanism of Action: A Dual-Target Approach

WLB-73502 exerts its pharmacological effects through the modulation of two distinct protein targets involved in pain signaling pathways: the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).

-

μ-Opioid Receptor (MOR) Partial Agonism: WLB-73502 acts as a partial agonist at the MOR. Unlike full agonists such as morphine, which elicit a maximal response, partial agonists produce a submaximal response even at saturating concentrations. This property may contribute to a ceiling effect for some of the opioid-related adverse effects. Notably, WLB-73502 demonstrates biased agonism, preferentially activating the G-protein signaling pathway over the β-arrestin-2 recruitment pathway.[1] The G-protein pathway is primarily associated with analgesia, while the β-arrestin pathway has been implicated in adverse effects like respiratory depression and constipation.

-

Sigma-1 Receptor (σ1R) Antagonism: WLB-73502 is an antagonist at the σ1R, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] σ1R antagonists have been shown to potentiate opioid analgesia and may possess intrinsic analgesic properties, particularly in neuropathic pain states. By blocking σ1R, WLB-73502 may enhance the analgesic efficacy of its MOR agonism and contribute to a broader spectrum of activity.

Signaling Pathway of WLB-73502

Caption: Dual mechanism of WLB-73502 at MOR and σ1R.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for WLB-73502.

Table 1: In Vitro Binding Affinities and Functional Activity

| Target | Assay Type | Species | Radioligand | WLB-73502 Kᵢ (nM) | Reference Compound (Kᵢ, nM) |

| μ-Opioid Receptor (MOR) | Binding Affinity | Human | [³H]-DAMGO | 64 | - |

| Sigma-1 Receptor (σ1R) | Binding Affinity | Guinea Pig | [³H]-(+)-Pentazocine | 118 | - |

| MOR | cAMP Production | CHO-K1 cells | - | EC₅₀ = 14 mg/kg (in vivo) | - |

| MOR | β-arrestin-2 Recruitment | CHO-K1 cells | - | No significant recruitment | Morphine (recruits) |

Data compiled from multiple sources.[2][3]

Table 2: In Vivo Analgesic Efficacy

| Pain Model | Species | Route of Administration | WLB-73502 ED₅₀ | Reference Compound (ED₅₀) |

| Paw Pressure Test (Acute Nociceptive Pain) | Mouse (CD1) | Oral (p.o.) | 14 mg/kg | - |

| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Mouse (CD1) | Intraperitoneal (i.p.) | ~5 mg/kg | - |

Data compiled from multiple sources.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of WLB-73502 for the μ-opioid and sigma-1 receptors.

Protocol for MOR Binding Assay:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human μ-opioid receptor are used.

-

Radioligand: [³H]-DAMGO is used as the specific radioligand for MOR.

-

Incubation: Cell membranes are incubated with various concentrations of WLB-73502 and a fixed concentration of [³H]-DAMGO in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone). The Kᵢ values are calculated using the Cheng-Prusoff equation.

Protocol for σ1R Binding Assay:

-

Membrane Preparation: Membranes from guinea pig brain are used as a source of σ1R.

-

Radioligand: [³H]-(+)-Pentazocine is used as the radioligand for σ1R.

-

Incubation and Analysis: The protocol is similar to the MOR binding assay, with appropriate adjustments for the specific receptor and radioligand.

In Vitro Functional Assays

Objective: To characterize the functional activity of WLB-73502 at the μ-opioid receptor.

Protocol for cAMP Production Assay:

-

Cell Culture: CHO-K1 cells stably expressing the human MOR are cultured in appropriate media.

-

Treatment: Cells are treated with forskolin (B1673556) (to stimulate adenylyl cyclase and increase cAMP levels) in the presence of varying concentrations of WLB-73502.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF).

-

Data Analysis: The ability of WLB-73502 to inhibit forskolin-stimulated cAMP production is measured, and EC₅₀ values are determined from the concentration-response curves.

Protocol for β-arrestin-2 Recruitment Assay:

-

Cell Line: A cell line co-expressing the MOR and a β-arrestin-2 fusion protein (e.g., linked to a reporter enzyme) is used.

-

Treatment: Cells are treated with varying concentrations of WLB-73502.

-

Detection: Recruitment of β-arrestin-2 to the activated MOR is measured by detecting the reporter enzyme activity (e.g., luminescence or fluorescence).

-

Data Analysis: Concentration-response curves are generated to determine the extent of β-arrestin-2 recruitment.

Experimental Workflow: In Vitro Characterization

Caption: Workflow for in vitro characterization of WLB-73502.

In Vivo Analgesia Models

Objective: To evaluate the analgesic efficacy of WLB-73502 in animal models of pain.

Protocol for Paw Pressure Test (Randall-Selitto Test):

-

Animals: Male CD1 mice are used.

-

Procedure: A constantly increasing pressure is applied to the dorsal surface of the animal's hind paw using a blunt-tipped probe.

-

Measurement: The pressure at which the animal withdraws its paw is recorded as the pain threshold.

-

Drug Administration: WLB-73502 is administered orally at various doses before the test.

-

Data Analysis: The increase in pain threshold after drug administration is calculated, and the ED₅₀ is determined.

Protocol for Partial Sciatic Nerve Ligation (PSNL) Model:

-

Surgery: Under anesthesia, the sciatic nerve of one hind limb of a mouse is partially ligated.

-

Pain Behavior Assessment: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined.

-

Drug Administration: WLB-73502 is administered intraperitoneally.

-

Data Analysis: The reversal of mechanical allodynia is measured, and the ED₅₀ is calculated.

Conclusion

WLB-73502 is a novel analgesic candidate with a well-defined dual mechanism of action. Its partial agonism at the μ-opioid receptor, biased away from the β-arrestin-2 pathway, combined with its antagonism of the sigma-1 receptor, presents a compelling profile for a potent and potentially safer analgesic. The preclinical data summarized in this document support its continued investigation and development for the treatment of various pain conditions.

References

EST73502: A Dual-Targeting Approach for the Treatment of Chronic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

EST73502 (also known as WLB-73502) is an investigational analgesic compound with a novel dual mechanism of action, functioning as both a μ-opioid receptor (MOR) agonist and a sigma-1 receptor (σ1R) antagonist.[1][2][3] This unique pharmacological profile positions this compound as a promising candidate for the management of chronic pain, potentially offering a safer and more effective therapeutic option compared to traditional opioid analgesics.[2][3][4] This technical guide provides a comprehensive overview of the preclinical and early clinical research on this compound, focusing on its mechanism of action, experimental data, and relevant protocols for researchers in the field of pain management.

Mechanism of Action: A Dual-Pronged Strategy

This compound exerts its analgesic effects through the simultaneous modulation of two distinct molecular targets: the μ-opioid receptor and the sigma-1 receptor.

-

μ-Opioid Receptor (MOR) Agonism: As a MOR agonist, this compound activates the receptor, which is a key component of the endogenous pain-inhibitory system.[5] MOR activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which ultimately results in reduced neuronal excitability and decreased transmission of pain signals.[5]

-

Sigma-1 Receptor (σ1R) Antagonism: The sigma-1 receptor is a unique intracellular chaperone protein that has been implicated in the modulation of various neurotransmitter systems, including the opioid system.[6] Antagonism of the σ1R by this compound is thought to potentiate the analgesic effects of MOR agonism and may also contribute to a reduction in opioid-related side effects.[4][6]

This dual-targeting approach is hypothesized to provide synergistic analgesia while potentially mitigating the undesirable effects associated with conventional opioid therapies, such as tolerance and dependence.

Signaling Pathway and Experimental Workflow

The interplay between MOR agonism and σ1R antagonism is crucial to the therapeutic potential of this compound. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating similar compounds.

Caption: Proposed signaling pathway of this compound.

Caption: General experimental workflow for preclinical evaluation.

Preclinical Data

Preclinical studies in rodent models of both acute and chronic pain have demonstrated the analgesic efficacy of this compound. The following tables summarize key quantitative data from these studies.

| Parameter | Receptor | Value | Species | Reference |

| Binding Affinity (Ki) | μ-Opioid Receptor | 64 nM | Not Specified | |

| σ1 Receptor | 118 nM | Not Specified |

| In Vivo Efficacy (ED50) | Animal Model | Route of Administration | Value | Species | Reference |

| Analgesic Effect | Paw Pressure Test | Oral (p.o.) | 14 mg/kg | Mouse | [2] |

| Partial Sciatic Nerve Ligation | Intraperitoneal (i.p.) | ~5 mg/kg | Mouse | [2] |

These data indicate that this compound possesses potent activity at its target receptors and demonstrates significant analgesic effects in established animal models of pain.

Experimental Protocols

Paw Pressure Test (Randall-Selitto Test)

This test is used to assess mechanical nociceptive thresholds.

-

Animal Habituation: Mice are habituated to the testing environment and handling for several days prior to the experiment.

-

Apparatus: A paw pressure analgesia meter is used. This device applies a linearly increasing mechanical force to the dorsal surface of the animal's hind paw.

-

Procedure: The mouse is gently restrained, and its hind paw is placed on the plinth of the apparatus. A cone-shaped pusher with a rounded tip is positioned on the dorsal surface of the paw.

-

Measurement: The force is gradually increased until the mouse withdraws its paw. The pressure at which the withdrawal reflex occurs is recorded as the pain threshold.

-

Drug Administration: this compound or a vehicle control is administered orally (p.o.) at a specified time before the test.

-

Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at different doses to determine the ED50 value.

Partial Sciatic Nerve Ligation (pSNL) Model

This is a widely used model of neuropathic pain.

-

Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

An incision is made on the lateral side of the thigh to expose the sciatic nerve.

-

The nerve is carefully isolated from the surrounding tissue.

-

A tight ligature is made with a suture (e.g., 8-0 silk) around approximately one-third to one-half of the diameter of the sciatic nerve.[4]

-

The muscle and skin are then closed in layers.

-

-

Post-Operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a short period.

-

Development of Neuropathic Pain: Mechanical allodynia (a painful response to a normally non-painful stimulus) typically develops within a few days and persists for several weeks.

-

Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

-

Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) once neuropathic pain is established.

-

Data Analysis: The effect of the drug on the paw withdrawal threshold is measured over time, and the dose-response relationship is analyzed to determine the ED50.

Clinical Trials

This compound has progressed to early-stage clinical development. A Phase I clinical trial has been initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and in patients with chronic pain.

-

EudraCT Number: 2018-000258-23[7]

-

Trial Title: An exploratory, randomised, double-blind, placebo and active therapy-controlled, Phase I study, to assess the safety, tolerability, pharmacokinetics, pharmacodynamics and food-effect of single and multiple ascending oral doses of this compound in healthy adults and patients with chronic, moderate to severe osteoarthritis pain.[7]

-

Status: A Phase I clinical trial of this agent is currently in progress.[2]

The results of this trial will be crucial in determining the future clinical development path for this compound as a novel treatment for chronic pain.

Conclusion

This compound represents an innovative approach to pain management by targeting both the μ-opioid and sigma-1 receptors. Preclinical data have demonstrated its potential to provide effective analgesia with a potentially improved safety profile compared to traditional opioids. The ongoing Phase I clinical trial will provide critical insights into its safety and efficacy in humans. For researchers and drug development professionals, this compound serves as a compelling example of a multi-target ligand designed to address the complexities of chronic pain.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hra.nhs.uk [hra.nhs.uk]

The Sigma-1 Receptor's Intricate Dance with Opioids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a critical modulator of opioid pharmacology. Initially misclassified as an opioid receptor subtype, it is now understood to be a distinct entity that allosterically modulates the function of various G-protein coupled receptors (GPCRs), including the μ-opioid receptor (MOR). This interaction holds significant therapeutic promise, offering a potential avenue to enhance opioid analgesia while mitigating detrimental side effects such as tolerance, dependence, and respiratory depression. This technical guide provides an in-depth exploration of the core mechanisms governing the σ1R-opioid interaction, detailed experimental protocols for its investigation, and a summary of key quantitative data.

Core Mechanisms of Sigma-1 Receptor and Opioid Interaction

The interaction between the σ1R and opioid receptors is not one of direct competition for binding but rather a nuanced allosteric modulation. The σ1R can physically associate with the MOR, forming heteromeric complexes.[1] This physical interaction is the foundation for the σ1R's ability to influence opioid receptor signaling.

Key mechanistic insights include:

-

Negative Allosteric Modulation: The σ1R is considered a negative allosteric modulator of the MOR. In its basal state, the σ1R appears to exert a tonic inhibitory effect on MOR signaling.[2]

-

Enhancement of G-protein Coupling by Antagonists: The administration of σ1R antagonists enhances the coupling of MORs to their downstream G-proteins. This is evidenced by a leftward shift in the dose-response curve for opioid-induced stimulation of [³⁵S]GTPγS binding, indicating increased potency of the opioid agonist without a change in its maximal efficacy.[1]

-

No Alteration of Opioid Binding: Importantly, σ1R ligands do not alter the binding affinity of opioids for the MOR.[1] This underscores the allosteric nature of the interaction.

-

Role in Analgesia and Side Effects: By antagonizing the σ1R, the analgesic effects of opioids like morphine are potentiated.[2] Crucially, this potentiation does not appear to extend to the undesirable side effects of opioids, such as respiratory depression and the development of tolerance and reward, as measured by conditioned place preference.[3]

Signaling Pathways

The signaling pathways involved in the σ1R-opioid interaction are complex and multifaceted. The σ1R's role as a chaperone protein allows it to influence numerous cellular processes that can intersect with opioid signaling.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the interaction between σ1R ligands and opioids. These values highlight the potency and efficacy of different compounds in binding and functional assays.

Table 1: Binding Affinities (Ki) of Selected Ligands for Sigma-1 and Opioid Receptors

| Compound | Receptor | Ki (nM) | Reference |

| (+)-Pentazocine | σ1R | 3.4 | [4] |

| Haloperidol | σ1R | 3.2 | [4] |

| BD-1063 | σ1R | 1.8 | [5] |

| Morphine | MOR | 2.5 | [6] |

| DAMGO | MOR | 1.2 | [7] |

| WLB-73502 | σ1R | 22 | [8] |

| WLB-73502 | MOR | 1.9 | [8] |

Table 2: Functional Activity (EC50) of Opioid Agonists in the Presence of Sigma-1 Receptor Ligands

| Opioid Agonist | σ1R Ligand | Assay | EC50 (nM) | Fold Shift | Reference |

| DAMGO | - | [³⁵S]GTPγS Binding | 50.1 | - | [1] |

| DAMGO | BD-1047 (100 nM) | [³⁵S]GTPγS Binding | 15.8 | 3.2 | [1] |

| Morphine | - | [³⁵S]GTPγS Binding | 112 | - | [9] |

| Morphine | Haloperidol (100 nM) | [³⁵S]GTPγS Binding | 28 | 4.0 | [2] |

| Oxycodone | - | cAMP Inhibition | 25 | - | [8] |

| WLB-73502 | - | cAMP Inhibition | 11 | - | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the σ1R-opioid interaction.

[³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of MOR activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[10]

References

- 1. Sigma 1 receptor modulation of G-protein-coupled receptor signaling: potentiation of opioid transduction independent from receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma antagonists potentiate opioid analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

The Discovery and Development of EST73502: A Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist for the Treatment of Pain

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: EST73502 is a novel investigational compound characterized by its unique dual mechanism of action as a μ-opioid receptor (MOR) partial agonist and a σ1 receptor (σ1R) antagonist. This distinct pharmacological profile offers the potential for potent analgesia comparable to traditional opioids but with an improved safety and tolerability profile, particularly concerning opioid-related adverse effects. This document provides an in-depth technical guide on the discovery, preclinical development, and pharmacological characterization of this compound, presenting key data, experimental methodologies, and associated signaling pathways.

Introduction

The quest for potent analgesics with a reduced burden of adverse effects remains a significant challenge in modern medicine. Traditional opioid agonists, while effective, are associated with a range of dose-limiting side effects, including respiratory depression, constipation, and the potential for abuse and dependence. The sigma-1 receptor (σ1R), a unique intracellular chaperone protein, has emerged as a promising target for pain modulation. Antagonism of σ1R has been shown to potentiate opioid analgesia and mitigate some of its undesirable effects.

This compound (also known as WLB-73502) was developed as a single molecule that combines partial agonism at the MOR with antagonism at the σ1R.[1][2] This dual-action approach is hypothesized to provide synergistic analgesic effects while mitigating the risks associated with full MOR agonists.

Pharmacological Profile

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through a series of binding and functional assays to determine its affinity and activity at the MOR and σ1R.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Receptor/Assay | Value | Reference |

| Binding Affinity (Ki) | μ-Opioid Receptor (MOR) | 64 nM | [3][4] |

| σ1 Receptor (σ1R) | 118 nM | [3][4] | |

| Functional Activity | MOR | Partial Agonist | [2] |

| σ1R | Antagonist | [2] |

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the analgesic efficacy of this compound in various animal models of pain.

Table 2: In Vivo Analgesic Efficacy of this compound

| Animal Model | Species | Route of Administration | Efficacy Endpoint | Value | Reference |

| Paw Pressure Test | Mouse (CD1, male) | Oral (p.o.) | EC50 | 14 mg/kg | [3] |

| Partial Sciatic Nerve Ligation (PSNL) | Mouse (CD1, male) | Intraperitoneal (i.p.) | Attenuation of mechanical allodynia | 5 mg/kg (b.i.d. for 10 days) | [3] |

Mechanism of Action: Signaling Pathways

The dual mechanism of action of this compound involves the modulation of two distinct signaling pathways to produce analgesia. As a MOR partial agonist, it activates G-protein coupled signaling, leading to the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity to decrease neuronal excitability. As a σ1R antagonist, it is thought to counteract the pronociceptive actions of the σ1R, which can include the potentiation of N-methyl-D-aspartate (NMDA) receptor activity and the facilitation of neuronal sensitization.

Caption: Proposed signaling pathway of this compound.

Pharmacokinetics and Drug Metabolism

Preliminary in vitro studies have been conducted to evaluate the drug-drug interaction potential of this compound.

Table 3: In Vitro Drug Metabolism and Transporter Interaction Profile of this compound

| Parameter | Finding | Reference |

| Metabolizing Enzymes | Primarily metabolized by CYP3A4 and CYP2D6. | [2] |

| CYP Inhibition | Low potential for CYP inhibition, except for time-dependent inhibition of CYP2D6. | [2] |

| CYP Induction | No induction potential for CYP1A2 and CYP3A4; CYP2B6 induced at high concentrations. | [2] |

| Efflux Transporters | Potential substrate of efflux transporters (efflux ratio ≥ 2), but negligible in vivo impact expected due to high solubility and permeability. | [2] |

| P-gp Inhibition | P-gp inhibition observed (IC50 = 6.7 ± 2.5 µM). | [5] |

| BCRP Inhibition | No BCRP inhibition detected. | [2] |

Experimental Protocols

In Vitro Radioligand Binding Assays

-

μ-Opioid Receptor (MOR) Binding Assay:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human MOR.

-

Radioligand: [3H]-DAMGO.[2]

-

Procedure: Cell membranes are incubated with a fixed concentration of [3H]-DAMGO and varying concentrations of this compound in a suitable buffer. Non-specific binding is determined in the presence of an excess of a non-labeled MOR ligand (e.g., naloxone). The reaction is incubated to equilibrium, and then terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is calculated using the Cheng-Prusoff equation.

-

-

σ1 Receptor (σ1R) Binding Assay:

-

Receptor Source: Guinea pig brain membranes or cells expressing the human σ1R.

-

Radioligand: Typically [3H]-(+)-pentazocine or [3H]-haloperidol.

-

Procedure: Similar to the MOR binding assay, membranes are incubated with the radioligand and varying concentrations of this compound. Non-specific binding is determined using an excess of a non-labeled σ1R ligand (e.g., haloperidol).

-

Data Analysis: IC50 and Ki values are determined as described for the MOR binding assay.

-

In Vitro Functional Assays

-

cAMP Accumulation Assay (MOR Agonism):

-

Cell Line: CHO-K1 cells stably expressing the human MOR.

-

Procedure: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then stimulated with forskolin (B1673556) to induce cAMP production, in the presence of varying concentrations of this compound. The intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined to characterize its agonist activity.

-

In Vivo Analgesia Models

-

Paw Pressure Test (Randall-Selitto Test):

-

Animal Model: Male CD1 mice.

-

Procedure: A constantly increasing pressure is applied to the dorsal surface of the mouse's hind paw using a blunt-tipped probe. The pressure at which the mouse withdraws its paw is recorded as the pain threshold. A baseline pain threshold is established before oral administration of this compound or vehicle. Pain thresholds are then measured at various time points after drug administration.

-

Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE) or as an increase in the pain threshold compared to baseline. The EC50 is calculated from the dose-response curve.

-

-

Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain:

-

Animal Model: Male CD1 mice.

-

Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed, and a tight ligation is placed around approximately one-third to one-half of the nerve diameter. This procedure induces mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. Mechanical allodynia is assessed by measuring the paw withdrawal threshold to stimulation with von Frey filaments. This compound or vehicle is administered intraperitoneally, and the paw withdrawal threshold is measured over a period of days.

-

Data Analysis: The effect of this compound on the paw withdrawal threshold is compared to that of the vehicle-treated group to determine its efficacy in alleviating neuropathic pain.

-

Caption: High-level experimental workflow for this compound discovery.

Safety and Tolerability

A key aspect of the development of this compound is its potential for an improved safety profile compared to traditional opioids. Preclinical studies have suggested that this compound produces less inhibition of intestinal transit and fewer signs of opiate withdrawal compared to oxycodone.[1] Furthermore, its potential for cardiac liability is assessed through assays such as the hERG (human Ether-à-go-go-Related Gene) potassium channel assay.

hERG Assay Protocol

-

Assay Type: In vitro patch-clamp electrophysiology or radioligand binding assay.

-

Cell Line: HEK293 cells stably expressing the hERG channel.

-

Procedure (Patch-Clamp): Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a specific voltage-clamp protocol. The effect of different concentrations of this compound on the hERG current is evaluated.

-

Data Analysis: The concentration of this compound that inhibits 50% of the hERG current (IC50) is determined. This value is used to assess the risk of QT prolongation.

Conclusion

This compound represents a promising, innovative approach to pain management. Its dual activity as a MOR partial agonist and a σ1R antagonist provides a strong rationale for its potential to deliver potent analgesia with a superior safety and tolerability profile compared to conventional opioid therapies. The preclinical data summarized in this whitepaper support the continued investigation of this compound as a novel treatment for pain. Further clinical development will be crucial to fully elucidate its therapeutic potential in humans.

References

- 1. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 5. Whole-cell radioligand saturation binding [protocols.io]

Preclinical Profile of EST73502: A Dual MOR Agonist and σ1R Antagonist for Pain Management

An In-Depth Technical Review for Drug Development Professionals

Executive Summary

EST73502 (also known as WLB-73502) is a novel, orally active, and blood-brain barrier-penetrant clinical candidate developed for the treatment of pain.[1] It possesses a unique dual mechanism of action, functioning as a partial agonist at the µ-opioid receptor (MOR) and an antagonist at the sigma-1 receptor (σ1R).[2][3] This combined pharmacology is designed to provide potent analgesic effects comparable to traditional opioids like oxycodone, while potentially offering a superior safety profile with reduced opioid-related adverse effects.[2][4] Preclinical data demonstrates robust efficacy in animal models of acute and chronic pain, alongside a lower propensity for inducing tolerance, gastrointestinal dysfunction, and withdrawal symptoms.[2][5] This whitepaper provides a comprehensive overview of the preclinical data for this compound, including its pharmacological profile, in vivo efficacy, and metabolic characteristics, to inform researchers and drug development professionals.

Core Pharmacological Profile

This compound is a 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivative that has been optimized for dual activity at MOR and σ1R.[2][6] Its distinct pharmacological signature is characterized by partial agonism at the MOR and antagonism at the σ1R, a combination intended to leverage the analgesic properties of MOR activation while mitigating adverse effects through σ1R modulation.[3][5]

In Vitro Binding and Functional Activity

The binding affinity and functional activity of this compound at its primary targets have been characterized in various in vitro assays. The compound demonstrates high affinity for both the human µ-opioid receptor and the sigma-1 receptor.

| Target | Parameter | Value (nM) | Species | Reference |

| µ-Opioid Receptor (MOR) | Ki | 64 | Human | [1] |

| σ1 Receptor (σ1R) | Ki | 118 | Human | [1] |

Functionally, this compound behaves as a partial agonist at the MOR, as demonstrated by its activity in cAMP determination assays in CHO-K1 cells expressing the human MOR.[5] This partial agonism is a key feature, as it may contribute to a ceiling effect for some opioid-related side effects. At the σ1R, it acts as an antagonist.[3]

Proposed Mechanism of Action

The dual pharmacology of this compound is hypothesized to produce a synergistic analgesic effect while improving its safety and tolerability profile compared to conventional opioids.

Figure 1: Proposed dual mechanism of action of this compound.

In Vivo Efficacy in Pain Models

This compound has demonstrated significant analgesic activity in rodent models of both acute and chronic pain. Its efficacy is comparable to that of the potent opioid agonist oxycodone.[2][7]

Acute Pain Model

In the paw pressure test in CD1 male mice, a model of acute nociceptive pain, orally administered this compound produced a dose-dependent analgesic effect.[1]

| Compound | Route of Administration | ED50 (mg/kg) | Maximum Effect (%) | Animal Model | Reference |

| This compound | Oral (p.o.) | 14 | 64 | Paw Pressure Test (Mouse) | [1] |

Chronic Neuropathic Pain Model

The efficacy of this compound in a model of chronic neuropathic pain was assessed using the partial sciatic nerve ligation (PSNL) model in male CD1 mice. Repeated administration of this compound attenuated mechanical allodynia.[1][3]

| Compound | Route of Administration | Dosing Regimen | Maximal Effect (%) | Animal Model | Reference |

| This compound | Intraperitoneal (i.p.) | 5 mg/kg, twice daily for 10 days | 56 | PSNL-induced Mechanical Allodynia (Mouse) | [1] |

Pharmacokinetics and Metabolism

This compound is orally bioavailable and penetrates the blood-brain barrier.[1][5] In vitro studies have been conducted to evaluate its metabolic profile and potential for drug-drug interactions.

Metabolism

The metabolism of this compound involves several cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 identified as the main contributors.[8][9][10]

Drug-Drug Interaction Potential

Preliminary in vitro assessments of drug-drug interaction potential have been conducted.[8][10]

-

CYP Inhibition: this compound showed a low potential for inhibition of most CYP enzymes, with the exception of time-dependent inhibition of CYP2D6.[8][9][10]

-

CYP Induction: No induction potential was observed for CYP1A2 and CYP3A4, while CYP2B6 was induced at high concentrations.[8][9]

-

Transporter Interaction: this compound appears to be a substrate for efflux transporters, but this is not expected to have a significant in vivo impact due to its high solubility and permeability. P-glycoprotein (P-gp) inhibition was observed, but not BCRP inhibition.[8][9]

Safety and Tolerability Profile

A key differentiator for this compound is its improved safety and tolerability profile compared to traditional opioids.[2]

-

Gastrointestinal Effects: Unlike oxycodone, this compound produces analgesic activity with reduced inhibition of intestinal transit.[2][4]

-

Withdrawal: The compound is associated with reduced naloxone-precipitated behavioral signs of opiate withdrawal.[2][4]

-

Tolerance: Repeated administration for four weeks did not lead to the development of tolerance to its antinociceptive effect.[5]

-

Respiratory and Emetic Effects: At doses that produce full analgesic efficacy, this compound did not inhibit respiratory function in rats and was devoid of proemetic effects in ferrets.[5]

Experimental Protocols

The following are generalized protocols for key experiments based on the available literature. For precise details, referring to the full-text publications is recommended.

In Vitro Receptor Binding Assays

Figure 2: General workflow for in vitro receptor binding assays.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably overexpressing the human µ-opioid receptor or sigma-1 receptor are prepared.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for MOR, [³H]-(+)-pentazocine for σ1R) and varying concentrations of this compound.

-

Separation: The incubation mixture is filtered to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound.

Paw Pressure Test (Acute Pain)

Figure 3: Workflow for the paw pressure test in mice.

Methodology:

-

Animal Acclimatization: Male CD1 mice are acclimatized to the testing environment.

-

Compound Administration: this compound or vehicle is administered orally (p.o.).

-

Nociceptive Testing: At a predetermined time after administration, a constantly increasing pressure is applied to the dorsal surface of the mouse's hind paw using an analgesymeter.

-

Endpoint Measurement: The pressure at which the mouse exhibits a withdrawal response is recorded as the nociceptive threshold.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated, and the dose-response curve is used to determine the ED50 value.

Partial Sciatic Nerve Ligation (Chronic Neuropathic Pain)

Figure 4: Experimental workflow for the partial sciatic nerve ligation model.

Methodology:

-

Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb of male CD1 mice is exposed, and a partial ligation is performed.

-

Post-operative Recovery: Animals are allowed to recover, and the development of mechanical allodynia is monitored.

-

Compound Administration: this compound or vehicle is administered intraperitoneally (i.p.) according to the specified dosing regimen.

-

Behavioral Testing: Mechanical allodynia is assessed by measuring the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.

-

Data Analysis: The withdrawal thresholds are compared between the treated and vehicle groups to determine the effect of this compound on neuropathic pain.

Conclusion

The preclinical data for this compound strongly support its development as a novel analgesic with a potentially improved safety profile over conventional opioids. Its dual mechanism of action as a µ-opioid receptor partial agonist and a σ1 receptor antagonist provides a strong rationale for its efficacy in a broad range of pain states, including those with a neuropathic component. The reduced incidence of typical opioid-related side effects in preclinical models suggests that this compound could offer a significant clinical advantage. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising compound.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Discovery of this compound, a Dual μâOpioid Receptor Agonist and Ï1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 5. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sophion.com [sophion.com]

- 8. Preliminary in vitro approach to evaluate the drug-drug interaction potential of this compound, a dual µ-opioid receptor partial agonist and σ1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

The Therapeutic Potential of EST73502 for Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. EST73502, a novel investigational compound, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound in neuropathic pain. It details the compound's unique dual mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, outlines the experimental protocols used in its evaluation, and visualizes its proposed signaling pathways.

Introduction

This compound is a selective, orally active, and blood-brain barrier penetrant small molecule that acts as a dual μ-opioid receptor (MOR) partial agonist and σ1 receptor (σ1R) antagonist.[1] This dual pharmacology is designed to provide potent analgesia while mitigating the adverse effects associated with conventional opioid agonists. Preclinical studies have demonstrated the potential of this compound to be a first-in-class analgesic with an improved safety and tolerability profile.

Mechanism of Action

This compound exerts its analgesic effects through a synergistic action on two distinct targets:

-

μ-Opioid Receptor (MOR) Partial Agonism: this compound acts as a partial agonist at the MOR. This allows it to engage the primary target for opioid analgesia, leading to a reduction in nociceptive signaling. Importantly, as a partial agonist, it is suggested to have a ceiling effect for respiratory depression, a major life-threatening side effect of full MOR agonists. Furthermore, it has been shown to produce minimal to no β-arrestin-2 recruitment, a pathway implicated in the development of opioid-induced side effects such as tolerance and constipation.[2][3]

-

σ1 Receptor (σ1R) Antagonism: The σ1 receptor is a unique intracellular chaperone protein that has been implicated in the sensitization of nociceptive pathways and the development of neuropathic pain. By antagonizing the σ1R, this compound is thought to inhibit the hyperexcitability of neurons, a key feature of neuropathic pain states. This action is believed to contribute to its enhanced efficacy in neuropathic pain models compared to traditional opioids.

The combination of MOR partial agonism and σ1R antagonism in a single molecule represents a novel approach to pain management, aiming to provide superior analgesia with an improved safety profile.

Quantitative Data Summary

The preclinical profile of this compound is supported by robust quantitative data from a range of in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor | Value | Species |

| Binding Affinity (Ki) | μ-Opioid Receptor (MOR) | 64 nM | Human |

| σ1 Receptor (σ1R) | 118 nM | Human | |

| Functional Activity (EC50) | MOR (cAMP accumulation) | Partial Agonist | CHO-K1 cells |

| β-arrestin 2 Recruitment | MOR | No/Insignificant | - |

Data sourced from MedchemExpress and ResearchGate.[1][2]

Table 2: In Vivo Efficacy in a Neuropathic Pain Model

| Animal Model | Pain Modality | Administration Route | ED50 | Species |

| Partial Sciatic Nerve Ligation (PSNL) | Mechanical Allodynia | Intraperitoneal (i.p.) | ~5 mg/kg | Male CD1 Mice |

| Paw Pressure Test | Mechanical Nociception | Oral (p.o.) | 14 mg/kg | Male CD1 Mice |

Data sourced from ResearchGate and MedchemExpress.[1][2]

Table 3: Comparative Efficacy in Neuropathic Pain

| Compound | Efficacy vs. Morphine | Efficacy vs. Oxycodone |

| This compound | Superior | Superior |

Data sourced from ResearchGate.[2]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain

This model is a widely used and well-validated surgical procedure in rodents to induce neuropathic pain that mimics symptoms of human nerve injury.

-

Animals: Male CD1 mice are typically used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

The biceps femoris muscle is exposed to reveal the sciatic nerve.

-

A partial, tight ligation of the dorsal third of the sciatic nerve is performed using a suture (e.g., 8-0 silk).

-

The muscle and skin are then closed in layers.

-

-

Post-operative Care: Animals are monitored for recovery and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.

-

Behavioral Testing: Behavioral assessments are typically performed at baseline before surgery and then at multiple time points post-surgery (e.g., days 7, 14, 21) to assess the development and maintenance of neuropathic pain.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a key symptom of neuropathic pain where a normally non-painful stimulus is perceived as painful, is quantified using the von Frey test.

-

Apparatus: A set of calibrated von Frey filaments, which exert a specific force when bent, are used.

-

Procedure:

-

Animals are placed in individual chambers with a wire mesh floor and allowed to acclimate.

-

The von Frey filaments are applied perpendicularly to the plantar surface of the hind paw.

-

The "up-down" method is often employed to determine the 50% paw withdrawal threshold. This involves starting with a mid-range filament and increasing or decreasing the filament strength based on the animal's response (paw withdrawal, licking, or shaking).

-

-

Data Analysis: The 50% paw withdrawal threshold is calculated using a statistical method, providing a quantitative measure of mechanical sensitivity.

Paw Pressure Test (Randall-Selitto Test)

This test is used to assess mechanical nociceptive thresholds.

-

Apparatus: A device that applies a linearly increasing pressure to the animal's paw.

-

Procedure:

-

The animal's paw is placed on a plinth under a pointed pusher.

-

A constantly increasing pressure is applied to the dorsal surface of the paw.

-

The pressure at which the animal withdraws its paw is recorded as the pain threshold.

-

-

Data Analysis: The withdrawal threshold is measured in grams. An increase in the withdrawal threshold after drug administration indicates an analgesic effect.

Safety and Tolerability Profile

A key differentiating feature of this compound is its potentially improved safety and tolerability profile compared to traditional opioids. Preclinical data suggests that this compound has:

-

Reduced Gastrointestinal Side Effects: Unlike full MOR agonists, this compound is reported to have a reduced inhibitory effect on intestinal transit.

-

Lower Potential for Tolerance: The dual mechanism of action and the partial agonist nature at the MOR may contribute to a lower likelihood of developing tolerance with chronic use.

-

Reduced Withdrawal Symptoms: Preclinical evidence suggests a lower incidence of naloxone-precipitated withdrawal symptoms compared to classic opioids.[4]

Conclusion

This compound represents a promising, innovative approach to the treatment of neuropathic pain. Its dual mechanism of action, targeting both the MOR and the σ1R, offers the potential for potent analgesia with an improved safety and tolerability profile over existing opioid therapies. The preclinical data summarized in this guide provide a strong rationale for its continued clinical development. Further investigation in human subjects will be crucial to fully elucidate its therapeutic potential in patients suffering from neuropathic pain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - TECNOCAMPUS [repositori.tecnocampus.cat]

- 4. Discovery of this compound, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for EST73502 In Vivo Experiments

Introduction

EST73502, also known as WLB-73502, is a novel, orally active, and blood-brain barrier-penetrant compound with a dual mechanism of action.[1] It functions as a selective μ-opioid receptor (MOR) agonist and a σ1 receptor (σ1R) antagonist.[1][2][3][4] This unique pharmacological profile makes it a promising clinical candidate for the treatment of pain, with studies suggesting potent analgesic effects in various preclinical models of both acute and chronic pain, comparable to traditional opioids like oxycodone.[2][3][5] A key advantage highlighted in preclinical studies is its improved safety profile, showing reduced opioid-related adverse effects such as intestinal transit inhibition and naloxone-precipitated withdrawal symptoms.[2][3][4][5]

Mechanism of Action

This compound exerts its analgesic effects through a dual, synergistic mechanism. As a MOR agonist, it activates opioid receptors, a well-established pathway for pain relief. Simultaneously, its antagonism of the σ1R contributes to its analgesic efficacy, particularly in neuropathic pain states, and is thought to mitigate some of the adverse effects associated with classical opioids.[5][6] The σ1R is a unique chaperone protein that can modulate various neurotransmitter systems, and its antagonism has been shown to enhance opioid analgesia.[6]

Signaling Pathway of this compound

Caption: Dual mechanism of this compound: MOR agonism and σ1R antagonism leading to analgesia.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Receptor Binding Affinities

| Receptor | K_i (nM) |

| μ-Opioid Receptor (MOR) | 64 |

| σ1 Receptor (σ1R) | 118 |

| Data sourced from MedchemExpress.[1] |

Table 2: In Vivo Analgesic Efficacy in Mice

| Experimental Model | Administration Route | ED_50 / Effective Dose | Maximum Effect | Animal Strain |

| Paw Pressure Test (Acute Pain) | Oral (p.o.) | 14 mg/kg | 64% | CD1 Male Mice |

| Partial Sciatic Nerve Ligation (PSNL) (Neuropathic Pain) | Intraperitoneal (i.p.) | ~5 mg/kg | 56% | CD1 Male Mice |

| Data compiled from multiple sources.[1][5] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on the information available in the cited literature and standard pharmacological practices.

Protocol 1: Evaluation of Acute Antinociceptive Activity (Paw Pressure Test)

Objective: To assess the dose-dependent analgesic effect of this compound on mechanical nociceptive thresholds in an acute pain model.

Materials:

-

This compound (free base or monohydrochloride salt)

-

Vehicle (e.g., sterile water, saline, or other appropriate solvent)

-

Male CD1 mice

-

Analgesy-meter (e.g., Randall-Selitto apparatus)

-

Oral gavage needles

Procedure:

-

Animal Acclimation: Acclimate male CD1 mice to the laboratory environment for at least 3-5 days before the experiment. House them with free access to food and water.

-

Habituation: On the day of the experiment, habituate the mice to the testing apparatus for 15-30 minutes to minimize stress-induced analgesia.

-

Baseline Measurement: Determine the basal mechanical nociceptive threshold for each mouse by applying a linearly increasing pressure to the dorsal surface of the hind paw using the analgesy-meter. The endpoint is the pressure at which the mouse withdraws its paw. Record this as the baseline reading.

-

Compound Administration:

-

Prepare solutions of this compound at various concentrations (e.g., 10, 20, 40 mg/kg) in the chosen vehicle.[1]

-

Administer the prepared doses of this compound or vehicle to different groups of mice via oral gavage (p.o.).

-

-

Post-Treatment Measurement: At a predetermined time point after administration (e.g., 30, 60, or 90 minutes), re-measure the paw withdrawal threshold for each mouse.

-

Data Analysis:

-

Calculate the analgesic effect as the percentage of the maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off latency - Baseline latency)] x 100.

-

A cut-off pressure is established to prevent tissue damage.

-

Determine the ED_50 (the dose required to produce 50% of the maximum effect) by plotting a dose-response curve.

-

Protocol 2: Evaluation of Chronic Antiallodynic Activity (Partial Sciatic Nerve Ligation - PSNL Model)

Objective: To assess the ability of this compound to reverse mechanical allodynia in a neuropathic pain model.

Materials:

-

This compound

-

Vehicle

-

Male CD1 mice

-

Surgical instruments for nerve ligation

-

Anesthetics (e.g., isoflurane)

-

Von Frey filaments

-

Intraperitoneal (i.p.) injection needles

Procedure:

-

PSNL Surgery:

-

Anesthetize the mice.

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

-

Carefully ligate approximately one-third to one-half of the diameter of the sciatic nerve with a suture.

-

Close the incision and allow the animals to recover for a period (e.g., 7-10 days) to allow for the development of mechanical allodynia.

-

-

Baseline Allodynia Assessment:

-

Place the mice in individual compartments on a wire mesh floor and allow them to acclimate.

-

Measure the paw withdrawal threshold in response to stimulation with a series of calibrated von Frey filaments applied to the plantar surface of the hind paw on the operated side.

-

The 50% withdrawal threshold can be determined using the up-down method.

-

-

Compound Administration:

-

Post-Treatment Assessment: Measure the paw withdrawal threshold at various time points after drug administration to determine the peak effect and duration of action.

-

Data Analysis:

-

Compare the paw withdrawal thresholds of the this compound-treated group with the vehicle-treated group.

-

Calculate the percentage reversal of allodynia. The maximal effect is reported as the highest percentage of attenuation observed.[1]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo analgesic study of this compound.

In Vivo Analgesic Study Workflow for this compound

Caption: General workflow for in vivo analgesic testing of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Discovery of this compound, a Dual μâOpioid Receptor Agonist and Ï1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EST73502 Cell-Based Mu-Opioid Receptor (MOR) Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction